S-(2-Acetoxyacetyl)-p-mercaptotoluene
Overview
Description
S-(2-Acetoxyacetyl)-p-mercaptotoluene is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an acetoxyacetyl group and a mercaptotoluene moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Acetoxyacetyl)-p-mercaptotoluene typically involves the reaction of p-mercaptotoluene with acetoxyacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{p-Mercaptotoluene} + \text{Acetoxyacetyl chloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. The reaction temperature is maintained at a moderate level to facilitate the formation of the acetoxyacetyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
S-(2-Acetoxyacetyl)-p-mercaptotoluene undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetoxyacetyl group can be reduced to form the corresponding alcohol.
Substitution: The acetoxyacetyl group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-Acetoxyacetyl)-p-mercaptotoluene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-Acetoxyacetyl)-p-mercaptotoluene involves its interaction with various molecular targets. The acetoxyacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetoxyacetyl chloride: A precursor in the synthesis of S-(2-Acetoxyacetyl)-p-mercaptotoluene.
p-Mercaptotoluene: The starting material for the synthesis.
Acetoxyacetyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to the presence of both an acetoxyacetyl group and a mercaptotoluene moiety. This combination imparts distinct reactivity and versatility, making it valuable in various applications. The ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-2-oxoethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8-3-5-10(6-4-8)15-11(13)7-14-9(2)12/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFGLBZZMFEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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